URAT1 Inhibitory Potency of 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea Versus Dotinurad: A Cross-Study Comparative Analysis
The target compound demonstrates moderate inhibitory activity against human URAT1 (IC₅₀ = 3.22 µM) in a cellular ¹⁴C-uric acid uptake assay using HEK293 cells stably overexpressing human URAT1 [1]. In comparison, the clinically approved URAT1 inhibitor dotinurad exhibits an IC₅₀ of approximately 0.17–0.19 µM against wild-type human URAT1 in comparable cellular uptake inhibition assays [2]. This represents an approximately 17- to 19-fold potency advantage for dotinurad. However, the target compound's intermediate potency (low micromolar range) positions it as a useful tool compound or scaffold for SAR exploration where a less potent starting point is desired for optimization campaigns, or where partial URAT1 inhibition is the experimental objective.
| Evidence Dimension | URAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.22 µM (3,220 nM) |
| Comparator Or Baseline | Dotinurad: IC₅₀ = 0.17–0.19 µM (170–190 nM) against wild-type human URAT1 |
| Quantified Difference | Dotinurad is ~17- to 19-fold more potent than the target compound |
| Conditions | Target: HEK293 cells stably overexpressing human URAT1, ¹⁴C-uric acid uptake assay, 30 min preincubation. Comparator: URAT1_WT cellular uptake inhibition assay (Nature, 2024). |
Why This Matters
The target compound offers a distinct intermediate-potency URAT1 inhibition profile suitable for SAR starting points, whereas dotinurad's nanomolar potency serves different experimental needs—procurement must align with the specific potency window required.
- [1] BindingDB Entry BDBM50624546 (CHEMBL5437838). IC₅₀ = 3.22E+3 nM for human URAT1 in HEK293 cells. Deposited December 17, 2024. Curated by ChEMBL. View Source
- [2] Cryo-EM structures of human URAT1 in different functional states. Dotinurad IC₅₀ for URAT1_WT = 0.17 µM (center panel). Nature, published September 9, 2024. View Source
